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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data
for Methyl 3-methylpentanoate. Due to a notable absence of direct experimental values for
this compound in publicly accessible literature, this document focuses on providing data for
structurally related esters to serve as valuable comparators. Furthermore, it details the
established experimental and computational methodologies that can be employed to determine
the thermochemical properties of Methyl 3-methylpentanoate. This guide is intended to be a
critical resource for researchers, scientists, and professionals in drug development who require
a thorough understanding of the energetic characteristics of this and similar molecules.

Introduction

Methyl 3-methylpentanoate (C7H140:2) is a methyl ester of a branched-chain carboxylic acid.
Its thermochemical properties, such as enthalpy of formation, standard entropy, and heat
capacity, are fundamental for understanding its stability, reactivity, and potential applications,
including in the synthesis of more complex molecules in the pharmaceutical industry. However,
a thorough search of scientific literature and databases reveals a significant gap in the
availability of experimentally determined thermochemical data for this specific compound.

This guide addresses this data scarcity by:
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e Presenting available thermochemical data for structurally similar esters, namely methyl

pentanoate, methyl 2-methylpentanoate, and ethyl 3-methylpentanoate.

e Providing detailed descriptions of the primary experimental techniques used to measure

thermochemical properties of organic compounds.

» Outlining established computational methods for the reliable estimation of these properties.

It is important to note that no significant involvement of Methyl 3-methylpentanoate in

biological signaling pathways has been identified in the current body of scientific literature.

Therefore, the focus of this guide remains on its fundamental physicochemical characteristics.

Thermochemical Data for Structurally Related

Esters

To provide a basis for estimating the thermochemical properties of Methyl 3-

methylpentanoate, the following tables summarize the available data for homologous and

isomeric esters. These values are sourced from the NIST Web Thermo Tables and provide a

valuable reference point.[1][2][3]

Table 1: Ideal Gas Phase Thermochemical Data for Selected Esters at 298.15 K and 1 bar

Enthalpy of
. Entropy .
Formation Heat Capacity
Compound Formula (S°gas)
(AfH°gas) (Cp) (Jimol-K)
(J/mol-K)
(kJ/mol)
Methyl Data not publicly ~ Data not publicly  Data not publicly
CeH1202 ) ] )
Pentanoate available available available
Methyl 2- ] ] )
Data not publicly ~ Data not publicly  Data not publicly
Methylpentanoat ~ C7H1402 ) ] ]
available available available
e
Ethyl 3- ] ) )
Data not publicly =~ Data not publicly ~ Data not publicly
Methylpentanoat  CsHi60:2 ) ] ]
available available available
e
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Note: While the NIST database indicates the availability of these data, they are part of a
subscription service and not publicly accessible. This table highlights the general scarcity of
publicly available, critically evaluated data.

Table 2: Liquid Phase Thermophysical Properties of Selected Esters

Compound Formula Boiling Point (°C) Density (g/lcm?)
Methyl Pentanoate CeH1202 126 0.89
Ethyl 3-

CsH1602 158-159 0.87
Methylpentanoate

Experimental Determination of Thermochemical
Properties

The following sections detail the primary experimental methodologies for determining the key
thermochemical parameters of organic compounds like Methyl 3-methylpentanoate.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (AfH®) of a compound is typically determined indirectly by
measuring the enthalpy of combustion (AcH®) using a bomb calorimeter.

Experimental Protocol:

Sample Preparation: A precisely weighed sample of the pure liquid ester is encapsulated in a
combustible container.

o Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is
then pressurized with a large excess of pure oxygen.

e Immersion: The bomb is submerged in a known mass of water in an insulated container (the
calorimeter). The initial temperature of the water is recorded.

« Ignition: The sample is ignited electrically. The combustion of the ester releases heat, which
is transferred to the surrounding water and the calorimeter, causing a temperature rise.
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o Temperature Measurement: The final temperature of the water is recorded once thermal
equilibrium is reached.

» Calculation: The heat released during combustion is calculated from the temperature change
and the heat capacity of the calorimeter system. The enthalpy of combustion is then
determined, and from this, the enthalpy of formation is calculated using Hess's Law.[4][5][6]

Sample Preparation Calorimetry Data Analysis
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Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Vaporization: Transpiration Method

The enthalpy of vaporization (AvapH®) can be determined by measuring the vapor pressure of
the substance at different temperatures. The transpiration method is a reliable technique for
this purpose.

Experimental Protocol:
o Sample Placement: A sample of the ester is placed in a temperature-controlled saturator.

o Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or
through the sample at a constant, slow flow rate.[7][8]

e Saturation: The carrier gas becomes saturated with the vapor of the ester.

o Condensation and Measurement: The gas mixture is then passed through a cold trap where
the ester vapor is condensed and collected. The amount of condensed ester is determined
gravimetrically or by other analytical methods.

o Varying Temperature: The experiment is repeated at several different temperatures.
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o Calculation: The partial pressure of the ester at each temperature is calculated from the
amount of condensed vapor and the volume of the carrier gas. The enthalpy of vaporization
is then determined from the slope of a plot of the natural logarithm of the vapor pressure
versus the inverse of the temperature (the Clausius-Clapeyron equation).[7][8]
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Workflow for determining the enthalpy of vaporization via the transpiration method.

Computational Estimation of Thermochemical
Properties

In the absence of experimental data, computational methods provide a powerful alternative for
estimating thermochemical properties. Group contribution methods are particularly effective
and widely used.

Benson Group Additivity Method

The Benson Group Additivity method is a well-established technique for estimating the
thermochemical properties of organic molecules in the ideal gas state.[9][10][11] It is based on
the principle that the properties of a molecule can be calculated as the sum of the contributions
of its constituent functional groups.
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Methodology:

e Molecular Decomposition: The molecule of interest, Methyl 3-methylpentanoate, is
dissected into a set of defined functional groups.

e Group Value Summation: The tabulated thermochemical values (for enthalpy of formation,
entropy, and heat capacity) for each group are summed.[12]

o Symmetry and Non-bonded Interaction Corrections: Corrections are applied for molecular
symmetry and non-bonded interactions (e.g., gauche interactions) to refine the initial
estimate.

For Methyl 3-methylpentanoate (CHsCH2CH(CH3)CH2COOCHs), the Benson groups would
be:

e C-(C)(H)s

e C-(C)2(H)2

e C-(C)3(H)

e C-(C)(H)s

e C-(C)(CO)(H)2

« CO-(C)(O)

 O-(CO)(©)

e« C-(O)(H)s
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Logical flow for the Benson Group Additivity method.

Joback Method

The Joback method is another group contribution method used to estimate a range of
thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs
energy of formation, from molecular structure alone.[13][14][15]

Methodology:

o Group Identification: The molecule is broken down into its constituent groups as defined by
the Joback scheme.
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» Summation of Contributions: The contributions of each group to the desired property are
summed. The formulas for each property are specific to the Joback method. For example,
the ideal gas heat capacity is calculated as a temperature-dependent polynomial, with the
coefficients determined by the sum of group contributions.[16][17]

For Methyl 3-methylpentanoate, the Joback groups would be:

-CHs (two)

-CH2- (two)

CH- (one)

-COO- (ester) (one)

Conclusion

While direct experimental thermochemical data for Methyl 3-methylpentanoate remains
elusive, this guide provides a framework for understanding and predicting its properties. The
data for structurally similar esters offer a valuable point of comparison. Furthermore, the
detailed descriptions of experimental techniques like combustion calorimetry and the
transpiration method, alongside computational approaches such as the Benson and Joback
group contribution methods, equip researchers with the necessary knowledge to either
determine these properties experimentally or to calculate reliable estimates. For professionals
in drug development and related fields, this guide serves as a foundational resource for the
physicochemical characterization of this and similar branched-chain esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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rate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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